4-Bromo-2-ethylbenzaldehyde
Overview
Description
4-Bromo-2-ethylbenzaldehyde is an organic compound with the molecular formula C₉H₉BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
The synthesis of 4-Bromo-2-ethylbenzaldehyde can be achieved through several methods. One common synthetic route involves the bromination of 2-ethylbenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
4-Bromo-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields 4-Bromo-2-ethylbenzoic acid, while reduction produces 4-Bromo-2-ethylbenzyl alcohol .
Scientific Research Applications
4-Bromo-2-ethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
4-Bromo-2-ethylbenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethylbenzaldehyde: The ethyl group is positioned at the third position instead of the second.
4-Chloro-2-ethylbenzaldehyde: The bromine atom is replaced with a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents and positions on the benzene ring.
Properties
IUPAC Name |
4-bromo-2-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXUKAJYHRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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